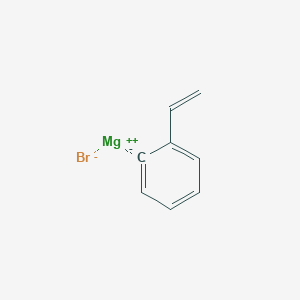![molecular formula C13H22INO3 B13453176 tert-butyl 2-(iodomethyl)-octahydropyrano[2,3-c]pyrrole-6-carboxylate, Mixture of diastereomers](/img/structure/B13453176.png)
tert-butyl 2-(iodomethyl)-octahydropyrano[2,3-c]pyrrole-6-carboxylate, Mixture of diastereomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(iodomethyl)-octahydropyrano[2,3-c]pyrrole-6-carboxylate, mixture of diastereomers, is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrrole ring fused with a pyran ring, and an iodomethyl group attached to the pyrrole ring. The presence of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.
Méthodes De Préparation
The synthesis of tert-butyl 2-(iodomethyl)-octahydropyrano[2,3-c]pyrrole-6-carboxylate involves several steps. One common method includes the reaction of a suitable pyrrole precursor with an iodomethylating agent under controlled conditions. The reaction typically requires the use of a base to deprotonate the pyrrole ring, allowing the iodomethyl group to attach. The resulting product is then subjected to further reactions to form the fused pyrrole-pyran ring system. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.
Analyse Des Réactions Chimiques
tert-Butyl 2-(iodomethyl)-octahydropyrano[2,3-c]pyrrole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify the iodomethyl group.
Substitution: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
tert-Butyl 2-(iodomethyl)-octahydropyrano[2,3-c]pyrrole-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research into the compound’s potential therapeutic properties is ongoing, with studies exploring its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties can be leveraged for specific applications.
Mécanisme D'action
The mechanism of action of tert-butyl 2-(iodomethyl)-octahydropyrano[2,3-c]pyrrole-6-carboxylate involves its interaction with molecular targets in biological systems. The iodomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the formation of covalent bonds, altering the function or activity of the target molecule. The specific pathways involved depend on the context in which the compound is used, such as in drug development or biochemical research.
Comparaison Avec Des Composés Similaires
tert-Butyl 2-(iodomethyl)-octahydropyrano[2,3-c]pyrrole-6-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 2-(iodomethyl)-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole-6-carboxylate: This compound has a similar structure but with a dioxino ring instead of a pyrano ring.
tert-Butyl 4-[(E)-But-1-en-3-yl]-octahydropyrano[2,3-c]pyrrole-6-carboxylate: This compound features a different substituent on the pyrrole ring. The uniqueness of tert-butyl 2-(iodomethyl)-octahydropyrano[2,3-c]pyrrole-6-carboxylate lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H22INO3 |
|---|---|
Poids moléculaire |
367.22 g/mol |
Nom IUPAC |
tert-butyl 2-(iodomethyl)-3,4,4a,5,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-6-carboxylate |
InChI |
InChI=1S/C13H22INO3/c1-13(2,3)18-12(16)15-7-9-4-5-10(6-14)17-11(9)8-15/h9-11H,4-8H2,1-3H3 |
Clé InChI |
OHWUMTYQSIHCMY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2CCC(OC2C1)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


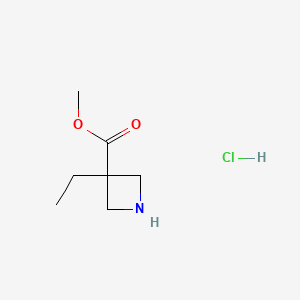
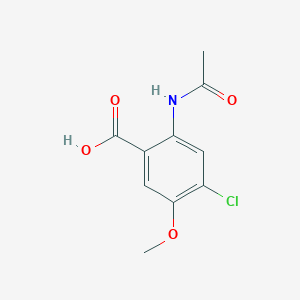

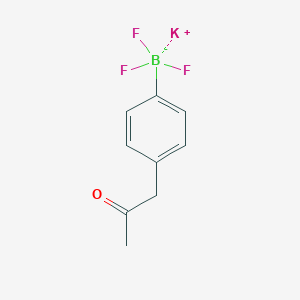

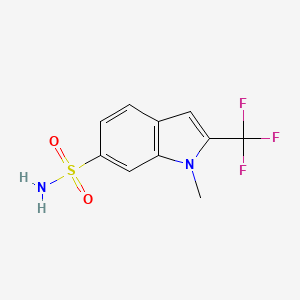

![6-Azaspiro[3.5]nonan-1-one](/img/structure/B13453149.png)
dimethylsilane](/img/structure/B13453156.png)
![1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]piperidine](/img/structure/B13453158.png)
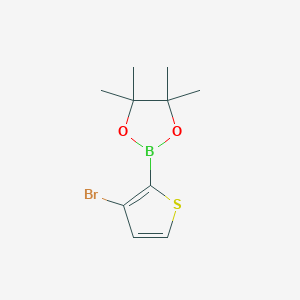
![Tert-butyl [(3-aminopyridin-4-yl)methyl]carbamate](/img/structure/B13453171.png)
